4-Amino-1-benzyl-1,2,5,6-tetrahydropyridine-3-carbonitrile
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Description
Synthesis Analysis
The synthesis of 4-Amino-1-benzyl-1,2,5,6-tetrahydropyridine-3-carbonitrile and related compounds involves novel synthetic routes that yield heterocyclic compounds with potential anti-cancer activities. For instance, Abdel-fattah and Elsayed (2009) describe a process where 3,3'-Benzene-1,4-diylbis(1-phenylprop-2-en-1-one) reacts with 2-cyanoethanethio-amide to afford corresponding derivatives through a series of reactions aiming to synthesize phenylthieno[2,3-b]-pyridine derivatives with investigated anti-cancer activities (Abdel-fattah & Elsayed, 2009).
Molecular Structure Analysis
The molecular structure of related compounds is characterized by complex heterocyclic frameworks. Kant et al. (2014) synthesized a molecule through multicomponent synthesis and characterized it by IR, 1H NMR, Elemental, and Single-crystal analysis, demonstrating the compound's crystalline structure in the triclinic space group and highlighting the dihydropyridine and cyclohexene rings adopting sofa conformations (Kant et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving 4-Amino-1-benzyl-1,2,5,6-tetrahydropyridine-3-carbonitrile derivatives are diverse. Youssef (2009) discusses reactions of related compounds with substituted benzylidenemalononitriles and α,β-acetylenic esters and ketones, illustrating the synthesis of pyrazolopyranopyrimidine and enamino-ketones derivatives, showcasing the compound's versatility in chemical transformations (Youssef, 2009).
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Amino Enone Tautomers : A study by Oshega et al. (2015) describes the synthesis of 5-(Arylaminomethylidene)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitriles, which exist as amino enone tautomers in the solid phase. This synthesis involves a three-component condensation of 4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile with aromatic amines and trimethyl orthoformate (Oshega et al., 2015).
Development of Disperse Dyes : Al-Etaibi et al. (2013) demonstrated the synthesis of arylhydrazono-1,4-diethyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile disperse dyes. These dyes are synthesized through the reaction of ethyl cyanoacetate with ethyl amine and further coupling with aromatic diazonium salts, which are then applied to polyester fabrics (Al-Etaibi et al., 2013).
Pharmaceutical and Biological Applications
Anti-bacterial Activity : Rostamizadeh et al. (2013) synthesized 3-Amino-6-aryl-2-phenylpyrazolo[3,4-d]pyrimidine derivatives from 4-amino-6-aryl-2-phenylpyrimidine-5-carbonitrile derivatives, exhibiting antibacterial activity (Rostamizadeh et al., 2013).
Anti-Cancer Activities : Abdel-fattah and Elsayed (2009) investigated the anti-cancer activities of newly synthesized heterocyclic compounds derived from 3,3'-Benzene-1,4-diylbis(1-phenylprop-2-en-1-one) and 2-cyanoethanethio-amide, demonstrating their potential in cancer treatment (Abdel-fattah & Elsayed, 2009).
Miscellaneous Applications
- Novel Syntheses and Characterizations : Petrova et al. (2023) synthesized 4-amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile and characterized it using various spectroscopic methods, indicating the compound's utility in diverse synthetic pathways (Petrova et al., 2023).
properties
IUPAC Name |
4-amino-1-benzyl-3,6-dihydro-2H-pyridine-5-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c14-8-12-10-16(7-6-13(12)15)9-11-4-2-1-3-5-11/h1-5H,6-7,9-10,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVSBYQAJAESNL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=C1N)C#N)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80293019 |
Source
|
Record name | 4-Amino-1-benzyl-1,2,5,6-tetrahydropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80293019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1-benzyl-1,2,5,6-tetrahydropyridine-3-carbonitrile | |
CAS RN |
14247-04-2 |
Source
|
Record name | NSC86865 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86865 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Amino-1-benzyl-1,2,5,6-tetrahydropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80293019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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